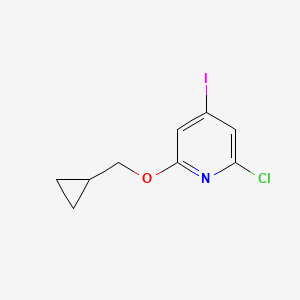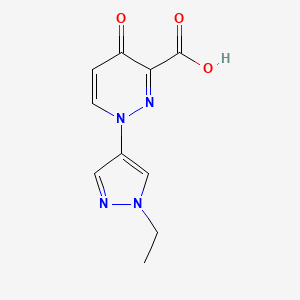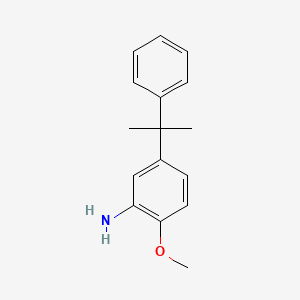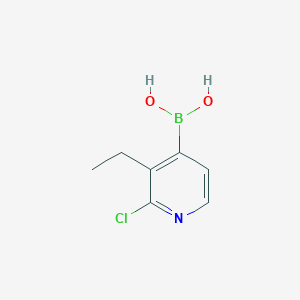
(2-Chloro-3-ethylpyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-3-ethylpyridin-4-yl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatility and reactivity This compound is characterized by the presence of a boronic acid group attached to a chlorinated and ethyl-substituted pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-ethylpyridin-4-yl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 2-chloro-3-ethylpyridine, in the presence of a palladium catalyst and a base like potassium acetate . The reaction is carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing cost-effective reagents and catalysts .
化学反応の分析
Types of Reactions: (2-Chloro-3-ethylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium phosphate, which facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation of the boronic acid group.
Substituted Pyridines: Produced through nucleophilic substitution of the chlorine atom.
科学的研究の応用
(2-Chloro-3-ethylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Chloro-3-ethylpyridin-4-yl)boronic acid primarily involves its ability to form covalent bonds with diols and other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The boronic acid group can also interact with biological targets, such as enzymes, by forming reversible covalent bonds with active site residues, thereby inhibiting their activity .
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a substituted pyridine ring.
2-Chloro-4-methoxypyridine-3-boronic Acid: Another pyridine-based boronic acid with different substituents.
4-Bromophenylboronic Acid: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness: (2-Chloro-3-ethylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both chlorine and ethyl groups provides distinct electronic and steric properties that can be leveraged in various applications.
特性
分子式 |
C7H9BClNO2 |
|---|---|
分子量 |
185.42 g/mol |
IUPAC名 |
(2-chloro-3-ethylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H9BClNO2/c1-2-5-6(8(11)12)3-4-10-7(5)9/h3-4,11-12H,2H2,1H3 |
InChIキー |
JLFMGXQMHKYPPR-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=NC=C1)Cl)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


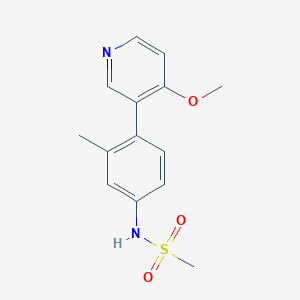

![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)
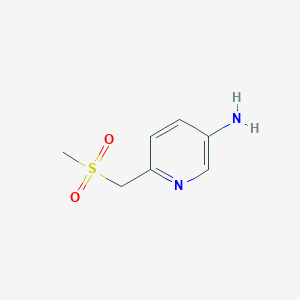
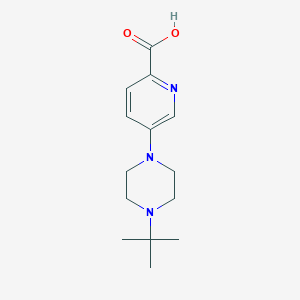
![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)

![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
